Tripotassium hydrogen ((tetradecylimino)bis(methylene))diphosphonate

Beschreibung

Introduction to Tripotassium Hydrogen ((Tetradecylimino)bis(methylene))diphosphonate

Systematic Nomenclature and Chemical Identification

IUPAC Nomenclature Derivation

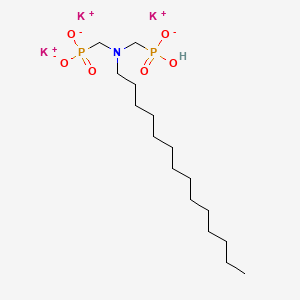

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, tripotassium;hydroxy-[[phosphonatomethyl(tetradecyl)amino]methyl]phosphinate , is derived through a hierarchical analysis of its structural components. The naming process begins with the identification of the parent phosphonic acid:

- Phosphonate backbone : The core structure contains two phosphonate groups ($$ \text{PO}3^{3-} $$), each bonded to a methylene ($$ \text{CH}2 $$) unit.

- Tetradecylimino bridge : A 14-carbon alkyl chain (tetradecyl) forms an imino ($$ \text{NH} $$) bridge connecting the two methylene-phosphonate moieties.

- Counterions : Three potassium ions ($$ \text{K}^+ $$) neutralize the negative charges of the phosphonate groups.

The IUPAC name prioritizes the phosphinate anion, followed by the tetradecylimino substituent and the potassium counterions. This nomenclature aligns with IUPAC Rule PB-4.2, which governs the naming of phosphonic acid derivatives.

Table 1: Structural Components of the IUPAC Name

| Component | Role in Nomenclature | Structural Representation |

|---|---|---|

| Phosphonatomethyl | Anionic phosphonate group | $$ \text{PO}3^{3-}-\text{CH}2 $$ |

| Tetradecylimino | Alkyl-imino bridge | $$ \text{C}{14}\text{H}{29}\text{NH} $$ |

| Tripotassium | Cationic counterions | $$ 3\text{K}^+ $$ |

CAS Registry and EC Number Assignment

The Chemical Abstracts Service (CAS) registry number 94230-65-6 uniquely identifies this compound in global chemical databases. CAS numbers are assigned sequentially to ensure unambiguous identification, with the first segment (94230) denoting the compound’s entry order. The European Community (EC) number 303-775-6 further classifies it under the European Inventory of Existing Commercial Chemical Substances (EINECS), indicating its regulatory status within the EU.

Table 2: Regulatory Identifiers

| Identifier Type | Number | Authority | Purpose |

|---|---|---|---|

| CAS | 94230-65-6 | Chemical Abstracts Service | Unique chemical tracking |

| EC | 303-775-6 | European Chemicals Agency | EU regulatory compliance |

The assignment of these identifiers involves verification of the compound’s structural and compositional data, including its molecular formula and synthetic pathway.

Synonym Validation and Standardization

Synonyms for this compound are validated through cross-referencing authoritative databases such as PubChem and ECHA. Accepted alternatives include:

Table 3: Standardized Synonyms

Standardization ensures consistency across scientific literature and regulatory documents. For instance, the Canonical SMILES notation $$ \text{CCCCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+]} $$ provides a machine-readable representation of the structure, further aiding in database interoperability.

The validation process involves eliminating non-systematic or trade-specific names, prioritizing terms that reflect the compound’s stoichiometry and functional groups. For example, the synonym “tri-potassium phosphate” (cited in an unrelated entry) is rejected due to its inaccuracy, underscoring the importance of authoritative validation.

Eigenschaften

CAS-Nummer |

94230-65-6 |

|---|---|

Molekularformel |

C16H34K3NO6P2 |

Molekulargewicht |

515.69 g/mol |

IUPAC-Name |

tripotassium;hydroxy-[[phosphonatomethyl(tetradecyl)amino]methyl]phosphinate |

InChI |

InChI=1S/C16H37NO6P2.3K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);;;/q;3*+1/p-3 |

InChI-Schlüssel |

BPEPYZVMVDXVEE-UHFFFAOYSA-K |

Kanonische SMILES |

CCCCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Approach

The synthesis typically involves the reaction of phosphonic acids or their derivatives with amines or amine-containing compounds. The key step is the formation of the diphosphonate structure through the interaction of phosphonate groups with a methylene bridge linked to an amine bearing a long alkyl chain (tetradecyl group). Reaction parameters such as temperature, pH, and reaction time are optimized to maximize yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the molecular structure and composition of the product.

Detailed Reaction Scheme

The compound can be synthesized by reacting ((tetradecylimino)bis(methylene))diphosphonic acid with potassium hydroxide or potassium salts to form the tripotassium hydrogen salt. The general reaction involves:

- Starting with ((tetradecylimino)bis(methylene))diphosphonic acid as the parent compound.

- Neutralization with potassium hydroxide to yield the tripotassium salt.

- Control of stoichiometry to ensure the formation of the tripotassium hydrogen salt rather than other potassium phosphonate species.

This method ensures the incorporation of three potassium ions balancing the negative charges on the diphosphonate groups.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Phosphonic acid + amine neutralization | ((Tetradecylimino)bis(methylene))diphosphonic acid + KOH | Controlled pH, ambient to moderate temperature | High (not specified) | Direct formation of tripotassium salt; requires careful stoichiometric control |

| Tri-secondary alkyl phosphite + dibromomethane | Tri-secondary alkyl phosphite + CH2Br2 | 100–200°C, batch or continuous | >80% (for tetra-secondary alkyl methylenediphosphonates) | High yield; ester intermediate hydrolyzed to acid; adaptable for various alkyl groups |

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalin-1,6-chinon kann Oxidationsreaktionen eingehen, um verschiedene Chinonderivate zu bilden. Häufige Oxidationsmittel sind und .

Reduktion: Diese Verbindung kann unter Verwendung von Reduktionsmitteln wie oder zum entsprechenden Dihydrochinon reduziert werden.

Substitution: Sie kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Chinoneinheit durch andere funktionelle Gruppen ersetzt wird.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise führt Oxidation typischerweise zu höheren Chinonen, während Reduktion Dihydrochinone erzeugt .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C16H46K3N4O6P2

Molecular Weight: 452.5 g/mol

IUPAC Name: triammonium; hydroxy-[[phosphonatomethyl(tetradecyl)amino]methyl]phosphinate

CAS Number: 94202-01-4

The compound features a unique structure that contributes to its functionality in different fields, particularly in biochemistry and materials science.

Scientific Research Applications

-

Biological Activity:

- Inhibition of Enzymes: Research indicates that phosphonates, including tripotassium hydrogen ((tetradecylimino)bis(methylene))diphosphonate, can inhibit specific enzymes such as dehydrosqualene synthase, which is crucial in the biosynthesis of certain bacterial pigments. This inhibition has implications for developing antibacterial agents against pathogens like Staphylococcus aureus .

- Cell-Based Studies: The compound has shown promising results in cell-based assays, where it effectively inhibits the biosynthesis of staphyloxanthin, a pigment that contributes to the virulence of S. aureus. The IC50 values for these compounds can provide insights into their effectiveness as potential therapeutic agents .

- Agricultural Applications:

- Environmental Remediation:

Case Studies

Toxicological Insights

Chronic toxicity studies on phosphonates have shown no adverse effects at doses up to 500 mg/kg/day, indicating a favorable safety profile for potential applications in both agricultural and medicinal contexts . Further research into the long-term effects and environmental impact is necessary to ensure sustainable use.

Wirkmechanismus

The mechanism by which 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone exerts its effects involves its ability to undergo redox reactions. The quinone moiety can accept and donate electrons, making it a versatile intermediate in various chemical reactions. It can interact with enzymes and other proteins, influencing biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Key Features :

- Alkyl Chain : The tetradecyl chain imparts hydrophobicity, influencing solubility and surfactant-like behavior.

- Phosphonate Groups : The bisphosphonate moiety enables strong metal chelation, making it useful in water treatment, corrosion inhibition, and radiopharmaceuticals .

- Counterions : Potassium ions enhance water solubility compared to sodium or ammonium analogs, though solubility decreases with longer alkyl chains .

Comparison with Similar Compounds

Structural Analogs: Alkyl Chain Variations

Bisphosphonates with varying alkyl chains differ in solubility, aggregation behavior, and applications.

Insights :

- Shorter Chains (C3–C6) : Higher solubility in aqueous media due to reduced hydrophobicity. These are often used in medical imaging (e.g., MDP and HDP in bone scintigraphy) .

- Longer Chains (C12–C14) : Act as surfactants or corrosion inhibitors in industrial settings. THTMP-K3’s tetradecyl chain may enable micelle formation, enhancing its utility in oil-field chemistry .

Counterion Effects

Counterions significantly alter solubility, stability, and reactivity:

Key Findings :

- Potassium Salts : Balance between solubility and stability, making them suitable for high-pH environments (e.g., industrial cleaners).

- Sodium Salts : Preferred in water treatment due to superior solubility but may degrade in alkaline conditions .

- Ammonium Salts : Ideal for acidic systems but less thermally stable .

Functional Group Modifications

Bisphosphonates with modified backbones exhibit distinct chemical behaviors:

Biologische Aktivität

Tripotassium hydrogen ((tetradecylimino)bis(methylene))diphosphonate, a phosphonate compound, has garnered attention due to its potential biological activities. Phosphonates are known for their diverse applications in medicine, agriculture, and environmental science. This article delves into the biological activity of this specific compound, focusing on its mechanisms, efficacy, and safety based on available research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a tetradecylimino group and two methylene diphosphonate units. The presence of the tetradecyl group may enhance its lipophilicity, potentially influencing its biological interactions.

- Enzyme Inhibition : Similar phosphonates have been shown to inhibit key enzymes involved in bacterial virulence. For instance, compounds like phosphonosulfonates have been reported to inhibit dehydrosqualene synthase (CrtM) in Staphylococcus aureus, leading to reduced virulence factors such as staphyloxanthin . The mechanism likely involves binding to the active site of the enzyme, preventing substrate access.

- Cellular Uptake : The lipophilic nature of this compound may facilitate cellular uptake, enhancing its efficacy against target cells. Studies indicate that variations in chemical structure can significantly affect cellular absorption and subsequent biological activity .

Antimicrobial Properties

Research has indicated that certain phosphonate compounds exhibit antimicrobial properties by disrupting bacterial cell functions. For example, phosphonosulfonates have demonstrated potent activity against S. aureus, which could be extrapolated to similar phosphonates like this compound.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity are crucial for understanding the safety profile of new compounds. While specific data on this compound is limited, related phosphonates have shown low toxicity levels in various assays. For instance, etidronic acid derivatives were evaluated for genotoxicity and reproductive toxicity, revealing no significant adverse effects at certain dosage levels .

Research Findings and Case Studies

Q & A

Q. How is Tripotassium hydrogen ((tetradecylimino)bis(methylene))diphosphonate synthesized, and what are the critical parameters influencing yield and purity?

The compound is synthesized via the Moedritzer-Irani reaction, where tetradecylamine reacts with formaldehyde and phosphorous acid under controlled acidic conditions. Key parameters include maintaining a pH of 1–2, temperature (80–100°C), and stoichiometric ratios to ensure optimal imine bond formation and phosphonate group incorporation. Post-synthesis purification via recrystallization or ion-exchange chromatography is critical to isolate the tripotassium salt .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : Use P NMR to confirm phosphonate group integration and H/C NMR to verify alkyl chain integrity.

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (401.416 g/mol) and fragmentation patterns.

- HPLC : Reverse-phase chromatography with UV detection (210–220 nm) assesses purity, leveraging the compound’s hydrophobicity from the tetradecyl chain .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (e.g., argon) at 4°C to prevent oxidation. Aqueous solutions should be buffered at pH 7–9 to avoid hydrolysis of the phosphonate groups. Avoid prolonged exposure to light, as UV degradation may alter the imine bond .

Advanced Research Questions

Q. What advanced crystallographic methods are suitable for resolving its crystal structure and hydrogen-bonding networks?

Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal. The compound’s centrosymmetric MgO octahedra (observed in analogous polymers) suggest similar metal coordination. Hydrogen bonding between phosphonate groups and water molecules can be modeled using SHELXPRO, with disorder refinement for lattice water molecules .

Q. How does the tetradecyl chain influence chelation properties compared to shorter alkyl chains (e.g., methyl or ethyl derivatives)?

The long hydrophobic chain reduces solubility in polar solvents but enhances micelle formation in aqueous media, affecting metal-ion binding kinetics. Comparative studies with shorter-chain analogs (e.g., methylimino derivatives from CAS 93982-84-4) reveal steric hindrance alters stability constants () for calcium complexes. Chelation efficacy can be quantified via pH-metric titrations, as described for methylene diphosphonates .

Q. What experimental strategies mitigate precipitation issues during calcium complexation studies?

Precipitation at high Ca:ligand ratios (≥1.0) is common. Strategies include:

- Using sub-stoichiometric Ca concentrations.

- Adding co-solvents (e.g., glycerol) to enhance solubility.

- Conducting titrations at pH >10 to stabilize soluble Ca-phosphonate complexes, as demonstrated for decamethylene diphosphonate .

Q. How can computational modeling complement experimental data in predicting metal-ion interactions?

Density Functional Theory (DFT) calculations can model ligand-metal binding energies and optimize geometries. Pairing computational results with experimental stability constants (derived from pH titrations) validates predictions. For example, MD simulations can assess how the tetradecyl chain affects diffusion rates in aqueous matrices .

Q. What role does this compound play in polymer or coordination chemistry applications?

Analogous diphosphonates (e.g., piperazine-linked derivatives) form coordination polymers with Mg or Ca, stabilized by hydrogen bonds between phosphonate O atoms and water. Such structures are characterized via X-ray crystallography and FTIR to confirm bridging ligand behavior .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported stability constants for diphosphonate-metal complexes?

Variability arises from differences in ionic strength, temperature, and analytical methods (e.g., potentiometry vs. spectrophotometry). Standardize conditions using IUPAC guidelines and validate via multiple techniques. For example, Lambert and Watters’ pH-lowering method can cross-check results from titration curves .

Q. What are the limitations of using SHELX for refining structures with disordered components?

SHELX struggles with highly disordered lattice solvents or flexible alkyl chains. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.